(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
CAS No.: 151911-22-7
Cat. No.: VC21089767
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151911-22-7 |
---|---|
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | (3R)-3-amino-3-(2-fluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Standard InChI Key | RSCLTSJQAQBNCE-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[C@@H](CC(=O)[O-])[NH3+])F |
SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)F |
Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])F |
Introduction
Chemical Identity and Structure
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, also known as (R)-2-Fluoro-β-phenylalanine or (R)-2-Fluoro-β-homophenylglycine, is a fluorinated amino acid derivative with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . The compound features a chiral center at the C-3 position with the (R) configuration, distinguishing it from its enantiomer . The structure consists of a 2-fluorophenyl group attached to the alpha carbon, an amino group, and a propionic acid moiety .
Table 1.1: Chemical Identity Parameters
Parameter | Information |
---|---|
Chemical Name | (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |
CAS Number | 151911-22-7 |
Molecular Formula | C₉H₁₀FNO₂ |
Molecular Weight | 183.18 g/mol |
Synonyms | (R)-2-Fluoro-β-phenylalanine; (R)-3-Amino-3-(2-fluorophenyl)propanoic acid; (3R)-3-amino-3-(2-fluorophenyl)propanoic acid |
Optical Rotation | [α]₂₅ᴅ = +5.0 ± 2° (C=1 in H₂O) |
InChI | InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
SMILES | C1=CC=C(C(=C1)C@@HN)F |
Physical and Chemical Properties
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid appears as a white crystalline powder with a melting point of approximately 150°C . It is soluble in water, which facilitates its use in various biochemical applications . The presence of the fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical properties to the molecule, enhancing its lipophilicity and ability to cross biological membranes—a critical factor for drug efficacy .
Table 2.1: Physical and Chemical Properties
The fluorinated phenyl group increases the compound's resistance to metabolic degradation compared to non-fluorinated analogs, potentially extending its half-life in biological systems . This property makes it particularly valuable in drug development where metabolic stability is a concern .
Synthesis Methods
Multiple approaches have been documented for the synthesis of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, ranging from traditional chemical synthesis to enzymatic methods. These methodologies vary in yield, stereoselectivity, and complexity.
Asymmetric Synthesis
Asymmetric synthesis methodologies for obtaining enantiomerically pure (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid include:
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The Erlenmeyer azalactone method, followed by selective enzymatic hydrolysis to obtain the desired enantiomer with high enantiomeric excess (>99% ee) .
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Transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid derivatives using specialized chiral ligands .
Table 3.1: Comparison of Synthesis Methods
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the compound's molecular structure.
Mass Spectrometry
Mass spectrometric analysis typically shows a molecular ion peak (M⁺) consistent with the molecular weight of 183.18 g/mol . High-resolution mass spectrometry provides confirmation of the molecular formula.
Applications in Research and Development
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid has diverse applications in scientific research and pharmaceutical development.
Pharmaceutical Development
The compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its unique structural features make it valuable for creating novel therapeutic agents with enhanced pharmacokinetic properties .
Neurotransmitter Research
Researchers utilize this compound in studies related to neurotransmitter systems, helping to elucidate mechanisms of action in synaptic transmission . Its structural similarity to certain neurotransmitters makes it valuable for investigating neurobiological processes .
Biochemical Assays
The compound is employed in biochemical assays to measure enzyme activity and interactions, providing insights into metabolic pathways . This application is particularly relevant for understanding cellular processes and developing new therapeutic strategies .
Drug Design
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid's unique properties make it a valuable candidate in rational drug design . The fluorine substituent enhances lipophilicity, improving the compound's ability to cross biological membranes, which is essential for drug efficacy . Additionally, it serves as a platform for designing selective receptor modulators with enhanced specificity and reduced side effects .
Biological Activity and Pharmacological Properties
The biological activity of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid largely relates to its structural features and their impact on pharmacological properties.
Structure-Activity Relationships
The presence of fluorine at the ortho position of the phenyl ring confers several advantageous properties:
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Enhanced membrane permeability due to increased lipophilicity
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Potential alteration of pKa values, affecting binding to biological targets
Pharmacokinetic Considerations
The compound's stability and compatibility with various synthetic pathways enhance its appeal in medicinal chemistry, offering versatility for scientists developing innovative drug designs . Its ability to cross biological membranes may contribute to improved bioavailability compared to non-fluorinated analogs .
Related Compounds and Derivatives
Several structurally related compounds and derivatives of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid have been synthesized and studied for various applications.
Protected Derivatives
Protected forms of the compound are commonly used in peptide synthesis and other chemical transformations:
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Boc-(R)-3-amino-3-(2-fluoro-phenyl)-propionic acid (CAS: 500789-03-7)
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Fmoc-(R)-3-amino-3-(2-fluoro-phenyl)propionic acid (CAS: 511272-50-7)
These protected derivatives maintain the stereochemical integrity of the original compound while providing temporary protection for the amino group during chemical reactions.
Positional Isomers
Positional isomers with the fluorine atom at different positions on the phenyl ring include:
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(R)-3-Amino-3-(3-fluoro-phenyl)-propionic acid (meta-fluoro)
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(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid (para-fluoro)
Table 8.1: Comparison of Fluorinated Analogs
Other Halogenated Derivatives
Chlorinated and brominated analogs have also been synthesized and studied:
These halogenated derivatives offer varied electronic and steric properties that can be exploited in structure-activity relationship studies and drug design.
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